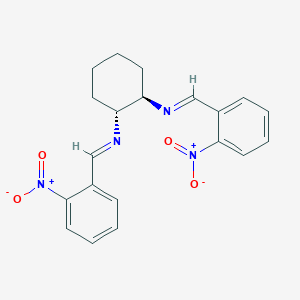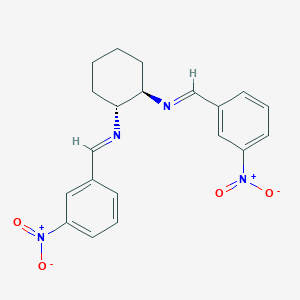![molecular formula C16H16ClNO3S B288133 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B288133.png)
1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline is a chemical compound that belongs to the class of indoline sulfonamides. It is commonly used in scientific research as a tool compound to study the biological processes and mechanisms involved in various diseases.
Mecanismo De Acción
The mechanism of action of 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that degrade cyclic nucleotides such as cyclic AMP (cAMP) and cyclic GMP (cGMP). By inhibiting PDEs, 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline increases the levels of cAMP and cGMP, leading to downstream effects such as smooth muscle relaxation and platelet inhibition.
Biochemical and Physiological Effects:
1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of various protein kinases, including protein kinase A (PKA) and protein kinase G (PKG). It has also been shown to inhibit the activity of cyclic nucleotide-gated ion channels, leading to decreased calcium influx and smooth muscle relaxation. In addition, it has been shown to inhibit platelet aggregation and insulin secretion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline in lab experiments is its high potency and selectivity for PDEs. It has been shown to have nanomolar potency for PDE4, which is a major target for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). However, one of the limitations of using 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline is its potential off-target effects on other enzymes and signaling pathways. Therefore, it is important to use appropriate controls and assays to ensure the specificity of its effects.
Direcciones Futuras
There are several future directions for the use of 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline in scientific research. One direction is to study its effects on other enzymes and signaling pathways, such as phospholipase C (PLC) and calcium/calmodulin-dependent protein kinase II (CaMKII). Another direction is to explore its potential therapeutic applications in inflammatory diseases, such as asthma and COPD, as well as in cardiovascular diseases, such as hypertension and heart failure. Finally, it may also be useful to develop new analogs of 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline with improved potency and selectivity for specific targets.
Métodos De Síntesis
The synthesis of 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline involves the reaction of 4-chloro-2-methoxyaniline with 2-methylindoline-1-sulfonyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution of the sulfonyl chloride group with the amino group of the aniline. The product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline is widely used in scientific research as a tool compound to study the biological processes and mechanisms involved in various diseases. It has been shown to have inhibitory effects on several enzymes and signaling pathways, including protein kinases, phosphodiesterases, and cyclic nucleotide-gated ion channels. It has also been used as a probe to study the role of cyclic nucleotides in various physiological processes, such as smooth muscle relaxation, platelet aggregation, and insulin secretion.
Propiedades
Nombre del producto |
1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline |
|---|---|
Fórmula molecular |
C16H16ClNO3S |
Peso molecular |
337.8 g/mol |
Nombre IUPAC |
1-(4-chloro-2-methoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C16H16ClNO3S/c1-11-9-12-5-3-4-6-14(12)18(11)22(19,20)16-8-7-13(17)10-15(16)21-2/h3-8,10-11H,9H2,1-2H3 |
Clave InChI |
OUKVSHFPTJTGOA-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=C(C=C3)Cl)OC |
SMILES canónico |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=C(C=C3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6Z)-2-tert-butyl-6-[[[(1R,2R)-2-[[(Z)-(5-tert-butyl-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-1,2-diphenylethyl]amino]methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B288050.png)
![2-[3-(4-Ethylphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288051.png)
![(6Z)-2-tert-butyl-6-[[[(1R,2R)-2-[[(Z)-(5-tert-butyl-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B288053.png)
![(6Z)-2-bromo-6-[[[(1R,2R)-2-[[(Z)-(5-bromo-3-tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-4-tert-butylcyclohexa-2,4-dien-1-one](/img/structure/B288056.png)
![N-(2-bromobenzylidene)-N-{2-[(2-bromobenzylidene)amino]-1,2-diphenylethyl}amine](/img/structure/B288057.png)
![2-[3-(3-Chlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288058.png)
![2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288059.png)
![3-[2-(3,4-dichlorophenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288060.png)
![2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288062.png)
![2-[3-(4-Bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288063.png)
![(6Z)-6-[1-[[(1R,2R)-2-[[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino]cyclohexyl]amino]ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B288066.png)


![3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288070.png)